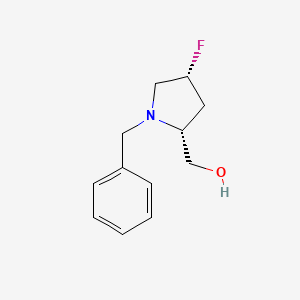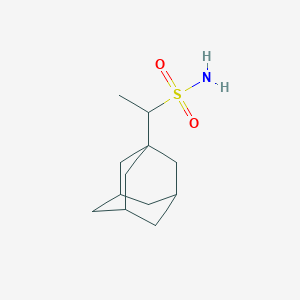
2-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,4-ジフルオロシクロヘキシル)-2-メチルプロパン-1-オールは、2つのフッ素原子とヒドロキシル基が置換されたシクロヘキシル環を含む独特の構造を持つ化学化合物です。この化合物は、その潜在的な生物学的活性と用途のために、様々な研究分野で注目を集めています。
2. 製法
合成経路と反応条件
一般的な方法の1つは、4,4-ジフルオロシクロヘキサノンとグリニャール試薬(例えば、メチルマグネシウムブロミド)を反応させ、続いて加水分解することによって目的のアルコールを得る方法です .
工業的製法
この化合物の工業的製法は広く文書化されていませんが、大規模生産のために最適化された同様の合成経路が用いられる可能性があります。これには、連続フロー反応器と高度な精製技術を用いて、高収率と高純度を確保することが含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4,4-difluorocyclohexanone with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired alcohol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
反応の種類
2-(4,4-ジフルオロシクロヘキシル)-2-メチルプロパン-1-オールは、次のような様々な化学反応を起こす可能性があります。
酸化: ヒドロキシル基は、ケトンまたはアルデヒドに変換するために酸化される可能性があります。
還元: この化合物は、異なるアルコール誘導体に変換するために還元される可能性があります。
置換: 特定の条件下で、フッ素原子は他の官能基で置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) が含まれます。
還元: 水素化アルミニウムリチウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤がしばしば用いられます。
置換: 求核置換反応は、メトキシドナトリウム (NaOMe) や tert-ブトキシドカリウム (KOtBu) などの試薬を用いて行うことができます。
主な生成物
これらの反応から生成される主な生成物は、用いられる特定の条件と試薬によって異なります。例えば、酸化によって4,4-ジフルオロシクロヘキサノンが生成される可能性があり、一方、還元によって様々なアルコール誘導体が生成される可能性があります。
4. 科学研究での応用
2-(4,4-ジフルオロシクロヘキシル)-2-メチルプロパン-1-オールは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成における中間体として、および様々な有機反応における試薬として用いられます。
生物学: この化合物の独特の構造は、酵素相互作用と代謝経路の研究のための候補となっています。
科学的研究の応用
2-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties
作用機序
2-(4,4-ジフルオロシクロヘキシル)-2-メチルプロパン-1-オールの作用機序は、特定の分子標的との相互作用に関係しています。フッ素原子とヒドロキシル基は、酵素や受容体に結合し、その活性を影響を与える上で重要な役割を果たします。 この化合物は、様々な生化学経路を調節することができ、薬理学および生化学の研究に役立ちます .
類似化合物との比較
類似化合物
2-(4,4-ジフルオロシクロヘキシル)-2-メトキシエタン-1-オール: ヒドロキシル基の代わりにメトキシ基を持つ類似の構造.
2-(4,4-ジフルオロシクロヘキシル)-2-メトキシエタンアミン; 塩酸塩: アミン基を含み、異なる化学反応で使用されます.
独自性
2-(4,4-ジフルオロシクロヘキシル)-2-メチルプロパン-1-オールは、シクロヘキシル環上の特定の置換パターンにより、独特の化学的および生物学的特性を持つ点が特徴です。フッ素原子の存在は、安定性と反応性を高め、様々な用途に役立つ化合物となっています。
特性
分子式 |
C10H18F2O |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
2-(4,4-difluorocyclohexyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H18F2O/c1-9(2,7-13)8-3-5-10(11,12)6-4-8/h8,13H,3-7H2,1-2H3 |
InChIキー |
FCSOTWIOVZJTCQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CO)C1CCC(CC1)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-(4-{[(3-nitrophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12454990.png)


![4-{[1-(3,4-Dimethoxyphenyl)-2-methoxy-2-oxoethyl]amino}-4-oxobutanoic acid](/img/structure/B12455004.png)
![2-[(2-Methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B12455020.png)
![3,5-dichloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B12455025.png)
![[(2-Methoxynaphthalen-1-yl)methylideneamino]thiourea](/img/structure/B12455030.png)
![N'-[2-(1H-indol-1-yl)acetyl]-1H-indole-2-carbohydrazide](/img/structure/B12455033.png)
![2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B12455036.png)


![(1R,2S)-2-({4-[(1S,2R)-2-Carboxycyclohexaneamido]phenyl}carbamoyl)cyclohexane-1-carboxylic acid](/img/structure/B12455057.png)
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]naphthalen-1-amine](/img/structure/B12455058.png)
![N-(2,6-dimethylpyrimidin-4-yl)-4-[(phenylcarbamothioyl)amino]benzenesulfonamide](/img/structure/B12455076.png)
